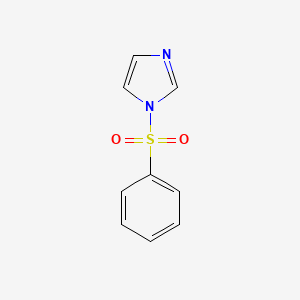

1-(Phenylsulfonyl)-1H-imidazole

Descripción

Historical Context of Imidazole (B134444) Chemistry in Scientific Research

The journey of imidazole chemistry began in 1858 when German chemist Heinrich Debus first reported its synthesis. wikipedia.org He achieved this by condensing glyoxal, formaldehyde, and ammonia, a method that, despite its relatively low yield, is still employed for creating C-substituted imidazoles. wikipedia.orgmdpi.com Even before this formal synthesis, various derivatives of imidazole had been discovered in the 1840s. wikipedia.orgtsijournals.comneu.edu.tr

Imidazole is a five-membered planar ring structure containing three carbon atoms and two nitrogen atoms at the first and third positions. tsijournals.com This heterocyclic compound is soluble in water and other polar solvents. tsijournals.com The imidazole nucleus is a versatile scaffold in medicinal chemistry due to its unique structural complexity and ability to act as a rich source of chemical diversity. mdpi.comresearchgate.net It is an amphoteric compound, capable of acting as both an acid and a base. researchgate.net

The significance of imidazole in biological systems is profound. It is a fundamental component of the amino acid histidine, which plays a crucial role in many proteins and enzymes, including hemoglobin. wikipedia.org Histidine can be decarboxylated to form histamine, a compound involved in allergic reactions. wikipedia.org Furthermore, the imidazole ring is present in many pharmaceuticals, including antifungal agents, antiprotozoal medications, and antihypertensive drugs. wikipedia.org The discovery of the blockbuster drug cimetidine (B194882) highlighted the vast potential of imidazole in drug research and development. mdpi.com

Academic Rationale for Investigating 1-(Phenylsulfonyl)-1H-imidazole Derivatives

The investigation into this compound and its derivatives is driven by the broad spectrum of biological activities exhibited by imidazole-containing compounds. mdpi.comtsijournals.comresearchgate.net The imidazole core is a privileged structure in medicinal chemistry, and modifications to this ring can lead to compounds with specific therapeutic potentials. mdpi.comontosight.ai The addition of a phenylsulfonyl group to the imidazole ring can enhance the molecule's lipophilicity, which may influence its bioavailability and interactions with biological targets. ontosight.ai

Researchers are drawn to synthesizing and studying these derivatives due to their potential as antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer agents. neu.edu.trontosight.airesearchgate.net The versatility of the imidazole nucleus allows for the creation of a vast library of compounds with diverse pharmacological profiles. mdpi.comtsijournals.com For instance, some imidazole derivatives act as antifungal agents by interfering with the synthesis of ergosterol, a vital component of fungal cell membranes. ontosight.ai The ongoing challenge of antimicrobial resistance further fuels the search for novel imidazole-based compounds with improved efficacy. neu.edu.tr

Current Research Landscape and Knowledge Gaps

The current research on this compound and its derivatives is active and expanding. nih.gov Scientists are continuously exploring new synthetic methodologies to create novel derivatives with enhanced biological activities. researchgate.net A significant portion of this research focuses on their potential as anticancer agents, with studies investigating their mechanisms of action, such as the inhibition of specific enzymes or the induction of apoptosis in cancer cells. nih.govnih.gov

However, there are still knowledge gaps that need to be addressed. nih.gov While numerous studies report the synthesis and in vitro biological evaluation of these compounds, there is a need for more in vivo studies to validate their therapeutic potential. nih.gov A deeper understanding of the structure-activity relationships is also required to design more potent and selective derivatives. nih.gov Furthermore, while the antimicrobial properties of some imidazole derivatives are well-documented, the specific mechanisms of action for many new compounds remain to be fully elucidated. nih.gov The long-term effects and potential toxicity of these compounds also require more thorough investigation to ensure their safety for potential clinical applications.

Structure

2D Structure

Propiedades

IUPAC Name |

1-(benzenesulfonyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-14(13,11-7-6-10-8-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKXNHIYUMJTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339288 | |

| Record name | 1-(Phenylsulfonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46248-01-5 | |

| Record name | 1-(Phenylsulfonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenylsulfonyl 1h Imidazole and Its Derivatives

Direct Synthesis Approaches

Direct methods for the synthesis of 1-(phenylsulfonyl)-1H-imidazole derivatives primarily involve the formation of the nitrogen-sulfur bond on a pre-existing imidazole (B134444) core or the construction of the imidazole ring itself with the sulfonyl group already in place.

N-Sulfonylation of Imidazoles with Sulfonyl Halides

The most straightforward and widely employed method for the synthesis of 1-(phenylsulfonyl)-1H-imidazoles is the direct N-sulfonylation of imidazole with a suitable sulfonyl halide, typically benzenesulfonyl chloride. researchgate.net This reaction is a classic example of nucleophilic substitution at the sulfur atom of the sulfonyl halide by the nucleophilic nitrogen of the imidazole ring.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide (e.g., HCl) generated during the reaction. asianpubs.org Common bases include tertiary amines like triethylamine (B128534) or pyridine, or inorganic bases such as potassium carbonate. asianpubs.org The choice of solvent can vary, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) being frequently used. asianpubs.org

Table 1: N-Sulfonylation of Imidazole with Benzenesulfonyl Chloride

| Imidazole Derivative | Sulfonyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Imidazole | Benzenesulfonyl chloride | Pyridine | Dichloromethane | Room Temp | 63 | asianpubs.org |

| Imidazole | Benzenesulfonyl chloride | Triethylamine | Dichloromethane | - | 85 | asianpubs.org |

| Imidazole | Benzenesulfonyl chloride | Potassium carbonate | PEG-400 | - | 78 | asianpubs.org |

| Dibutylamine | Benzenesulfonyl chloride | Sodium hydroxide | Water | - | 94 | researchgate.net |

| 1-Octylamine | Benzenesulfonyl chloride | Sodium hydroxide | Water | - | 98 | researchgate.net |

| Hexamethylenimine | Benzenesulfonyl chloride | Sodium hydroxide | Water | - | 97 | researchgate.net |

The reactivity of the imidazole derivative and the sulfonyl halide can influence the reaction conditions. Electron-donating groups on the imidazole ring can enhance its nucleophilicity, facilitating the reaction, while electron-withdrawing groups may require more forcing conditions.

Cyclo-condensation Reactions for Imidazole Ring Formation

An alternative to the direct sulfonylation of a pre-formed imidazole is the construction of the imidazole ring from acyclic precursors, where one of the components already contains the phenylsulfonyl group. This approach is particularly useful for accessing a wide range of substituted imidazole derivatives.

A common strategy involves the multicomponent reaction of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297), a method known as the Debus-Radziszewski imidazole synthesis. ias.ac.in To synthesize N-sulfonylated imidazoles, a sulfonamide can be used as the nitrogen source.

For instance, a one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved by the condensation of benzil, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions, catalyzed by a Brønsted acidic ionic liquid. ias.ac.in While this example doesn't directly yield a 1-(phenylsulfonyl) derivative, the methodology can be adapted by using a primary amine bearing a phenylsulfonyl group.

Another approach involves the cyclocondensation of 1-(arylsulfonyl)-3-(2,2-dimethoxyethyl)ureas in the presence of strong acid, such as 98% H2SO4, to yield 1-(arylsulfonyl)-(1H,3H)imidazol-2-ones in good yields. ijprt.org

Table 2: Cyclo-condensation Reactions for Imidazole Ring Formation | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzil, Aldehyde, Ammonium acetate, Primary amine | SbCl3/SiO2, solvent-free | Tetrasubstituted imidazoles | High | ias.ac.in | | 1-(Arylsulfonyl)-3-(2,2-dimethoxyethyl)ureas | 98% H2SO4 | 1-(Arylsulfonyl)-(1H,3H)imidazol-2-ones | Good | ijprt.org | | o-phenylene diamine, aromatic aldehydes | ZnO-NPs | 1H-benzo[d]imidazole derivatives | High | mdpi.com |

Advanced and Green Synthetic Strategies

In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally benign synthetic methods. This has led to the emergence of advanced catalytic protocols and green synthetic techniques for the preparation of this compound and its derivatives.

Catalytic Protocols (e.g., Organo-catalysis, Metal-Catalyzed Approaches)

Organocatalysis: The use of small organic molecules as catalysts has gained prominence as a green and sustainable approach. Proline and its derivatives have been shown to be effective organocatalysts for various transformations. researchgate.net For instance, the synthesis of N-sulfonylamidines can be achieved through a three-component coupling reaction of proline, aldehydes, and sulfonyl azides under mild, metal-free conditions. researchgate.net While not directly forming the imidazole ring, this highlights the potential of organocatalysis in constructing key precursors.

Metal-Catalyzed Approaches: Transition metal catalysis offers powerful tools for the formation of C-N bonds. Copper-catalyzed reactions have been particularly successful in the synthesis of N-sulfonylated heterocycles. elsevierpure.com For example, the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and amines is an efficient method for preparing N-sulfonyl amidines, which are valuable intermediates. acs.org Another strategy involves the copper-catalyzed [3+2] cycloaddition reaction to form imidazole derivatives with high regioselectivity, using oxygen as a green oxidant. acs.org Palladium-catalyzed reactions have also been employed for the synthesis of N-sulfonyl ketimines from imidoylsilanes and diaryliodonium salts, achieving high yields. nih.gov

Table 3: Catalytic Protocols for Synthesis

| Reaction Type | Catalyst | Reactants | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Three-component coupling | Proline (Organocatalyst) | Aldehydes, Sulfonyl azides | N-sulfonylamidines | - | researchgate.net |

| Three-component reaction | Copper (Metal catalyst) | Terminal alkynes, Sulfonyl azides, Sulfonyl hydrazines | N-sulfonyl amidines | - | acs.org |

| [3+2] Cycloaddition | Copper (Metal catalyst) | - | Imidazole derivatives | Moderate to Good | acs.org |

| Coupling Reaction | Palladium (Metal catalyst) | Imidoylsilanes, Diaryliodonium salts | N-sulfonyl ketimines | up to 99 | nih.gov |

| N-arylation | MNPs-Benzo[d]imidazole-Cu | Primary sulfonamides, Boronic acids | N-aryl sulfonamides | up to 58 | jsynthchem.com |

Tandem and Cascade Reactions

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. beilstein-journals.org A silver-catalyzed tandem three-component reaction of amidines, ynals, and carboxylic acids or amines has been developed for the efficient synthesis of multisubstituted imidazoles. acs.orgfigshare.comnih.gov This one-pot process provides a green and effective method for assembling the imidazole skeleton. acs.orgfigshare.comnih.gov

Another example is the palladium-catalyzed tandem double amination reaction for the synthesis of complex fused imidazole systems. researchgate.net Cascade reactions involving the reaction of bromo-substituted pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine with primary amines can lead to the formation of unusual imidazolidene substituted indoles. researchgate.net

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. tue.nlnih.govresearchgate.net The synthesis of various heterocyclic compounds, including imidazoles, has been successfully accelerated using microwave assistance.

For instance, the synthesis of triazoloquinazolinones and benzimidazoquinazolinones has been achieved in nearly quantitative yields within minutes under microwave irradiation. nih.govresearchgate.net A microwave-assisted, copper(I)-catalyzed, three-component reaction has been developed for the synthesis of complex benzimidazole (B57391) derivatives. The conversion of various bromides to sodium sulfonates, which are precursors to sulfonyl chlorides, has also been significantly improved using microwave heating, resulting in higher yields and shorter reaction times. nih.gov

Table 4: Microwave-Assisted Synthesis

| Product | Reactants | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Triazoloquinazolinones/ Benzimidazoquinazolinones | Aromatic aldehydes, 5-amino-1(H)-1,2,4-triazole/2-aminobenzimidazole, dimedone | DMF, Microwave | Minutes | Nearly quantitative | nih.govresearchgate.net |

| Sodium sulfonates | Various bromides | Microwave | - | Improved | nih.gov |

| Thiophene[3,2-e] acs.orgacs.orgfigshare.com triazolo[1,5-c] pyrimidin-5(6H)-one derivatives | - | Microwave | Reduced | Substantially higher | researchgate.net |

Environmentally Benign Synthetic Procedures

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods, often referred to as green chemistry. These approaches aim to reduce or eliminate the use and generation of hazardous substances. Key strategies in the synthesis of imidazole derivatives include solvent-free reactions and microwave-assisted synthesis.

Solvent-free reactions offer numerous advantages, such as high efficiency, ease of separation and purification, mild reaction conditions, and reduced waste. For instance, a one-pot synthesis of imidazole derivatives can be achieved by heating a mixture of o-phenylenediamines, an aromatic aldehyde, and ammonium acetate at 70°C without any solvent. This method provides high yields and avoids the use of toxic organic solvents. Another approach involves the reaction of phenylglyoxal (B86788) monohydrate, ammonium acetate, and an aldehyde under sonication, which is also a green and efficient method.

Microwave-assisted synthesis is another cornerstone of green chemistry, offering significant reductions in reaction time and often leading to higher yields compared to conventional heating methods. A solvent-free, microwave-assisted approach has been described for the ring-opening reactions of phenyl glycidyl (B131873) ether with various imidazoles and pyrazoles. In this method, the reactants are heated to 120°C for just one minute using microwave irradiation, resulting in competitive yields. This rapid and efficient technique is particularly suitable for high-throughput screening in drug discovery. The use of phosphotungstic acid as a catalyst in ethanol (B145695) under microwave heating for the synthesis of imidazo[1,2-a]pyridines also represents a convenient and environmentally benign methodology, providing high yields in a short reaction time.

These environmentally benign methods not only offer practical advantages in terms of efficiency and cost-effectiveness but also align with the principles of sustainable chemistry by minimizing the environmental impact of chemical synthesis.

Synthesis of Specific this compound Analogues

The versatile this compound scaffold can be modified to create a wide range of analogues with distinct properties. This section details the synthetic routes to several important classes of these derivatives.

Phenylsulfonyl-1H-benzimidazoles

The synthesis of phenylsulfonyl-1H-benzimidazoles can be achieved through various methods. One novel approach involves a SnCl2-promoted tandem reaction. This method utilizes a nitrile and either 2-nitro-N-phenylbenzenesulfonamide or N-(2-nitrophenyl)benzenesulfonamide to produce derivatives of 1-(phenylsulfonyl)-1H-benzimidazole. The process is noted for its operational convenience and tolerance of various functional groups.

Another strategy involves the synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles through a microwave-assisted, Cu(I)-catalyzed, three-component reaction. This reaction brings together a phenylazide, a propargyloxybenzaldehyde, and a 1,2-diaminobenzene to form the target hybrid molecule. This method has been shown to be effective for a range of substituted starting materials, providing good to excellent yields.

Furthermore, the synthesis of 5-phenylsulfinyl-1H-2-(methoxycarbonylamino)-benzimidazole, also known as oxfendazole, can be accomplished by reacting 5-phenylmercapto-1H-2-(methoxycarbonylamino)-benzimidazole with hydrogen peroxide in the presence of a mineral acid and a C1-C6 aliphatic alcohol.

A straightforward, cost-effective pathway has been developed for the synthesis of benzimidazole analogs of sildenafil, which are 3-benzimidazolyl-4-methoxy-phenylsulfonylpiperazines. The synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone can be achieved from an aromatic aldehyde and o-phenylenediamine (B120857) in the presence of N,N-dimethylformamide and sulfur.

The following table summarizes the synthesis of various Phenylsulfonyl-1H-benzimidazoles:

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

| Nitrile, 2-nitro-N-phenylbenzenesulfonamide/N-(2-nitrophenyl)benzenesulfonamide | SnCl2, i-PrOH | 1-(Phenylsulfonyl)-1H-benzimidazole derivatives | Good | |

| Phenylazide, propargyloxybenzaldehyde, 1,2-diaminobenzene | CuSO4, D-glucose, THF/H2O, microwave | 2-(4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles | 91-95% | |

| 5-Phenylmercapto-1H-2-(methoxycarbonylamino)-benzimidazole | H2O2, mineral acid, C1-C6 alcohol | 5-Phenylsulfinyl-1H-2-(methoxycarbonylamino)-benzimidazole (Oxfendazole) | 98.8% | |

| 2-(2-Methoxyphenyl)-1H-benzo[d]imidazole | Chlorosulfonic acid, triethylamine, piperazine (B1678402) dihydrochloride | 3-Benzimidazolyl-4-methoxy-phenylsulfonylpiperazines | 67.4-84.2% | |

| Aromatic aldehyde, o-phenylenediamine | N,N-dimethylformamide, sulfur | (1H-Benzo[d]imidazol-2-yl)(phenyl)methanone | - |

Phenylsulfonyl-1H-indoles

The synthesis of phenylsulfonyl-1H-indoles has been approached through multi-step sequences starting from readily available materials. A three-step synthesis of 3-(but-3-en-1-yl)-(phenylsulfonyl)-1H-indole begins with the protection of indole-3-carbaldehyde as the N-phenylsulfonyl indole. This is followed by the addition of allyl magnesium bromide to yield an alcohol intermediate, which is then deoxygenated using sodium borohydride (B1222165) and trifluoroacetic acid to afford the final product.

A facile synthesis of 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde has also been reported. This method involves the reaction of 2-iodoaniline (B362364) with benzenesulfonyl chloride, followed by a Sonogashira reaction with propargyl alcohol to produce [1-(phenylsulfonyl)-1H-indol-2-yl]methanol. Subsequent oxidation of this alcohol yields the target aldehyde.

The table below outlines the synthetic routes for Phenylsulfonyl-1H-indoles:

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

| Indole-3-carbaldehyde | 1. Benzenesulfonyl chloride, NaOH, CH2Cl2; 2. Allyl magnesium bromide, Et2O, THF; 3. NaBH4, trifluoroacetic acid | 3-(But-3-en-1-yl)-(phenylsulfonyl)-1H-indole | 45% (final step) | |

| 2-Iodoaniline, Benzenesulfonyl chloride, Propargyl alcohol | 1. Pyridine; 2. Sonogashira reaction; 3. Pyridinium chlorochromate | 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | 81% (final step) |

Phenylsulfonyl-1H-imidazolones

The synthesis of 1-(phenylsulfonyl)-(1H,3H)-imidazol-2-one derivatives has been achieved through a multi-step process. The initial step involves the reaction of 1-(phenylsulfonyl)ureas with aminoacetaldehyde dimethyl acetal (B89532) in boiling dioxane to form 1-(arylsulfonyl)-3-(2,2-dimethoxyethyl)ureas. These intermediates then undergo cyclocondensation in 98% sulfuric acid to yield the desired 1-(arylsulfonyl)-(1H,3H)imidazol-2-ones in good yields. Further derivatization can be accomplished by reacting the imidazolone (B8795221) product with sulfonyl chlorides to attach different sulfonyl groups at the 3-position.

The synthetic pathway is summarized in the table below:

| Starting Materials | Reagents/Conditions | Intermediate/Product | Yield | Reference |

| 1-(Phenylsulfonyl)ureas, Aminoacetaldehyde dimethyl acetal | Boiling dioxane | 1-(Arylsulfonyl)-3-(2,2-dimethoxyethyl)ureas | - | |

| 1-(Arylsulfonyl)-3-(2,2-dimethoxyethyl)ureas | 98% H2SO4 | 1-(Arylsulfonyl)-(1H,3H)imidazol-2-ones | Good | |

| 1-(Phenylsulfonyl)-(1H,3H)imidazol-2-one, Methanesulfonyl chloride/4-Nitrophenylsulfonyl chloride | - | 3-(R-4-sulfonyl) derivatives | - |

2-Aryl-1-(phenylsulfonyl)-1H-imidazoles

The synthesis of 2-aryl-1-(phenylsulfonyl)-1H-imidazoles can be accomplished through various routes, including multicomponent reactions. One such method for synthesizing 2-aryl-1H-phenanthro[9,10-d]imidazoles utilizes ultrasonic irradiation. This one-step, multi-component approach involves the condensation of an aromatic aldehyde, 9,10-phenanthrenequinone, and ammonium acetate, with several organic acids and their salts being investigated as potential catalysts.

Another approach involves the synthesis of 2-aryl-4-phenyl-1H-imidazoles through a green synthetic protocol. This method reacts phenylglyoxal monohydrate, ammonium acetate, and a diversely substituted aldehyde under sonication, offering a rapid and simple procedure with minimal waste.

The following table summarizes the synthesis of 2-Aryl-1-(phenylsulfonyl)-1H-imidazoles:

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

| Aromatic aldehyde, 9,10-Phenanthrenequinone, Ammonium acetate | Ultrasonic irradiation, organic acid/salt catalyst | 2-Aryl-1H-phenanthro[9,10-d]imidazoles | Excellent | |

| Phenylglyoxal monohydrate, Ammonium acetate, Aldehyde | Sonication | 2-Aryl-4-phenyl-1H-imidazoles | - |

Other Substituted Imidazole Derivatives

A variety of other substituted imidazole derivatives have been synthesized using diverse methodologies. For example, N-substituted imidazole derivatives can be prepared by first reacting imidazole with ethyl chloroacetate (B1199739) to form ethyl 1H-imidazol-1-yl acetate. This intermediate is then heated with a desired amine to yield the final N-substituted product.

The synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives has been achieved through a palladium-catalyzed reaction. Additionally, a series of 1-(2-alkoxy/aryloxy-2-phenylethyl)-1H-imidazole derivatives have been synthesized and characterized. The synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, including aromatic esters and carbamates, has also been reported.

Thio-substituted imidazoles are another important class. The synthesis of 2-(benzoylmethylthio)-5,5-diphenyl-imidazolidin-

Chemical Reactivity and Mechanistic Investigations

Reactions at the Sulfonyl Group

The sulfur atom in the phenylsulfonyl group is at a high oxidation state and is electron-deficient, making it a potential site for nucleophilic attack.

Nucleophilic Substitution Pathways

The phenylsulfonyl group attached to the imidazole (B134444) ring can theoretically undergo nucleophilic substitution, where a nucleophile attacks the sulfur atom, leading to the cleavage of the sulfur-nitrogen or sulfur-carbon bond. While direct nucleophilic attack on the sulfonyl group of 1-(phenylsulfonyl)-1H-imidazole itself is not extensively documented in dedicated studies, the reactivity can be inferred from the behavior of similar N-sulfonylated compounds and general principles of nucleophilic aromatic substitution (SNAr).

The feasibility of these substitution pathways is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on both the phenyl and imidazole rings. In many instances, the cleavage of the N-S bond is a key step in deprotection strategies for N-sulfonylated amines and heterocycles. researchgate.net

The reaction of imidazole with certain activated aromatic compounds, such as 1-halogeno-2,4-dinitrobenzenes, proceeds via a conventional SNAr mechanism. rsc.orgnih.gov In these reactions, the imidazole acts as the nucleophile. The presence of the electron-withdrawing phenylsulfonyl group on the imidazole nitrogen in this compound would decrease the nucleophilicity of the imidazole ring, making it less reactive in such substitutions compared to unsubstituted imidazole.

Reactivity of the Imidazole Ring

The imidazole ring in this compound is an aromatic system, but its reactivity is significantly modulated by the strongly electron-withdrawing phenylsulfonyl group attached to one of its nitrogen atoms.

Acid-Base Properties and Protonation Studies

Imidazole is an amphoteric molecule, capable of acting as both a weak acid and a weak base. humanjournals.comnih.gov The basicity arises from the lone pair of electrons on the sp²-hybridized nitrogen atom (N-3), while the acidity is due to the proton on the other nitrogen atom (N-1). nih.gov The pKa for the protonation of imidazole to form the imidazolium (B1220033) ion is approximately 7.1, making it a relatively strong organic base. nih.gov

The antibacterial activity of certain imidazole and imidazolium salts has been shown to be dependent on their lipophilicity, which can be tuned by the substituents on the nitrogen atoms. mdpi.com

Electrophilic Aromatic Substitution Patterns

The imidazole ring is generally susceptible to electrophilic aromatic substitution due to its electron-rich nature. uobabylon.edu.iq However, the presence of the strongly deactivating phenylsulfonyl group at N-1 makes electrophilic substitution on the imidazole ring of this compound more challenging compared to unsubstituted imidazole. The phenylsulfonyl group reduces the electron density of the ring, making it less nucleophilic.

In general electrophilic aromatic substitution reactions, the position of attack is directed by the existing substituents. masterorganicchemistry.comyoutube.com For the imidazole ring itself, electrophilic substitution typically occurs at the C-4 or C-5 positions, as attack at the C-2 position leads to a less stable intermediate. uobabylon.edu.iq The presence of the N-phenylsulfonyl group would further disfavor substitution due to its electron-withdrawing effect. If substitution were to occur, it would likely be directed by the combined electronic effects of the sulfonyl group and the inherent reactivity pattern of the imidazole ring.

Condensation and Cyclization Reactions

This compound and related N-sulfonylated imidazoles can participate in or be products of various condensation and cyclization reactions. These reactions are fundamental in the synthesis of more complex heterocyclic systems.

For instance, a novel method for the synthesis of 1-(phenylsulfonyl)-1H-benzimidazoles involves a tandem reduction, ammonolysis, condensation, and deamination reaction. acs.org This highlights the role of the phenylsulfonyl imidazole moiety as a stable structural component in complex synthetic sequences. Furthermore, transition-metal-free, three-component reactions have been developed for the highly regioselective synthesis of sulfonylated imidazoles from amidines, ynals, and sodium sulfonates. acs.org

The Van Leusen imidazole synthesis is a classic example where a tosyl group (a close relative of the phenylsulfonyl group) plays a crucial role. This reaction utilizes tosylmethyl isocyanide (TosMIC) to construct the imidazole ring from aldimines. organic-chemistry.org This methodology can be extended to synthesize a variety of substituted imidazoles. organic-chemistry.org Cyclocondensation reactions of 1-(arylsulfonyl)-3-(2,2-dimethoxyethyl)ureas in strong acid lead to the formation of 1-(arylsulfonyl)-(1H,3H)-imidazol-2-ones. epa.gov

Radical and Reductive Transformations

The phenylsulfonyl group in this compound can be susceptible to radical and reductive cleavage. These transformations are particularly useful in synthetic chemistry for the deprotection of the imidazole nitrogen.

The reductive elimination of phenylsulfonyl groups from various organic molecules has been achieved using reagents like lithium aluminum hydride in combination with other agents. researchgate.net Electrochemical methods also provide a mild and efficient way to cleave the N-S bond in N-phenylsulfonyl amines and amides, offering a chemoselective deprotection strategy. researchgate.net This electrochemical reduction proceeds under constant cathodic potential in a protic medium. researchgate.net

While specific studies on radical reactions of this compound are not prevalent, related research on alkyl imidazole-1-carbothioates has demonstrated their utility in radical phosphination reactions. nih.gov This suggests that the imidazole moiety can be compatible with radical reaction conditions, although the phenylsulfonyl group would likely influence the reaction pathways.

Functional Group Interconversions

The presence of the phenylsulfonyl group on the imidazole ring modifies its reactivity towards various reagents, allowing for specific functional group interconversions that might not be possible with unprotected imidazole. The electron-withdrawing nature of the sulfonyl group deactivates the imidazole ring towards electrophilic substitution but can facilitate nucleophilic attack on the ring carbons.

While specific examples for this compound are not extensively documented, the general reactivity patterns of N-acyl and N-sulfonyl imidazoles can provide insights. The imidazole ring itself is a versatile scaffold for various transformations.

One of the key reactivities of the imidazole ring is its participation in the conversion of other functional groups within the same molecule or in other molecules. For example, the imidazole moiety is known to participate in the conversion of alcohols to iodides when using iodine, triphenylphosphine, and imidazole.

Although the phenylsulfonyl group is primarily a protecting group, its influence on the imidazole ring can be harnessed for specific synthetic outcomes. After modification of other parts of the molecule, the phenylsulfonyl group can be removed as described in the N-desulfonylation section to yield the desired functionalized imidazole.

The following table outlines some potential functional group interconversions on a molecule containing a this compound unit, based on general imidazole chemistry.

| Starting Material Functional Group | Reagents | Product Functional Group | Comments |

| Alcohol | I₂, PPh₃, Imidazole | Iodide | The imidazole acts as a catalyst/reagent. |

| Aldehyde/Ketone | Various reagents | Alkene, Alcohol, etc. | The imidazole moiety is generally stable to many standard transformations. |

| Halogenated Imidazole | Nucleophiles | Substituted Imidazole | Nucleophilic aromatic substitution may be feasible, influenced by the sulfonyl group. |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(Phenylsulfonyl)-1H-imidazole.

Density Functional Theory (DFT) is a robust method for investigating the electronic and geometric properties of molecules. For derivatives of this compound, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to optimize molecular geometries. nih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

DFT is also utilized to predict vibrational frequencies, which can be correlated with experimental FT-IR and NMR spectral data to confirm the molecular structure. nih.gov Furthermore, DFT calculations can determine various electronic properties, such as the distribution of atomic charges, which helps in understanding the molecule's polarity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity and kinetic stability of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. researchgate.netmalayajournal.org A smaller gap suggests higher reactivity. nih.gov

For imidazole (B134444) derivatives, the HOMO is often located on the imidazole ring, indicating its electron-donating capability, while the LUMO may be distributed across other parts of the molecule, signifying its electron-accepting regions. malayajournal.org In a study on a furan-substituted imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, suggesting good chemical stability. malayajournal.org The analysis of these orbitals provides valuable insights into potential charge transfer interactions within the molecule. nih.govmalayajournal.org

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the molecular surface, thereby predicting sites for electrophilic and nucleophilic attack. skku.edunih.gov The MEP map uses a color scale to represent different potential values, where red typically indicates regions of negative potential (electron-rich) and blue represents regions of positive potential (electron-poor). malayajournal.orgskku.edu

For imidazole-containing compounds, the nitrogen atoms of the imidazole ring are often identified as electron-rich regions, making them susceptible to electrophilic attack. malayajournal.orgskku.edu MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for the biological activity of the molecule. malayajournal.orgchemrxiv.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme.

Molecular docking studies have been conducted on various imidazole derivatives to predict their binding modes and affinities with biological targets. For instance, derivatives have been docked into the active sites of proteins like protein tyrosine kinase (2HCK) and peroxiredoxin (1HD2) to evaluate their potential as antioxidant agents. researchgate.net Similarly, imidazole quinolines have been studied for their interaction with gingipain R from Porphyromonas gingivalis. nih.gov

These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the target's binding site. The calculated binding affinity, often expressed in kcal/mol, provides an estimate of the strength of the interaction. For example, a study on a novel imidazole derivative reported binding energies against various COVID-19-related protein targets, suggesting its potential as an antiviral agent. nih.gov

| Compound | Target Protein | Binding Affinity (kcal/mol) |

| Imidazole Quinoline Derivative 1 | Gingipain R | -8.5 |

| Imidazole Quinoline Derivative 2 | Gingipain R | -9.2 |

| Imidazole Quinoline Derivative 3 | Gingipain R | -7.7 |

| Imidazole Quinoline Derivative 4 | Gingipain R | -8.8 |

| Imidazole Quinoline Derivative 5 | Gingipain R | -8.1 |

| Imidazole Quinoline Derivative 6 | Gingipain R | -8.4 |

| Data derived from a study on imidazole quinolines and their interaction with gingipain R. nih.gov |

While not explicitly detailed in the provided search results for this compound itself, molecular dynamics (MD) simulations, a common follow-up to docking studies, can provide insights into how a ligand occupies an enzyme's active site over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding.

Furthermore, MD simulations can sometimes identify "cryptic pockets"—binding sites that are not apparent in the static, unbound structure of the protein. The binding of a ligand can induce conformational changes that open up these new pockets, which can then be targeted for the design of more specific and potent inhibitors. This approach is a powerful tool in modern drug discovery.

Structure-Activity Relationship (SAR) and Drug-likeness Prediction

The principles of SAR and drug-likeness prediction are foundational in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For this compound, SAR would investigate how modifications to the phenyl ring, the sulfonyl group, and the imidazole moiety influence its biological activity.

Structure-Activity Relationship (SAR):

The imidazole ring is a versatile scaffold in drug design, with its biological activity often influenced by the nature and position of its substituents. researchgate.net The electronic properties of the imidazole ring, particularly its ability to participate in hydrogen bonding and π-π stacking, are crucial for its interaction with biological targets. researchgate.net In the context of this compound, the phenylsulfonyl group acts as a significant electronic and steric modulator.

SAR studies on related phenyl imidazole derivatives have demonstrated that substitutions on the phenyl ring can dramatically alter biological efficacy. For instance, in a series of phenyl imidazole antagonists of the Smoothened receptor, modifications on the phenyl ring were key to optimizing potency and oral bioavailability. nih.gov Similarly, research on fused imidazole systems has shown that phenyl derivatives possess anti-inflammatory activity. nih.gov The electronic nature of substituents on the phenyl ring of this compound would likely influence the electron density of the sulfonyl group and, consequently, its interaction with target proteins.

Furthermore, the linkage between the imidazole and other moieties is critical. Studies on imidazole-coumarin conjugates revealed that the nature of the substituent on the coumarin (B35378) ring and the presence of a hydrogen atom at the N(1) position of the imidazole were significant for anti-HCV activity. mdpi.com This suggests that any modification to the phenylsulfonyl group or the imidazole ring of this compound could have a profound impact on its biological profile.

Drug-likeness Prediction:

Drug-likeness is a qualitative concept used to assess a compound's potential to be an orally active drug. This is often evaluated using a set of rules and predictive models based on the physicochemical properties of known drugs. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions for novel imidazole-1,2,3-triazole hybrids have shown that these compounds generally adhere to established drug-likeness rules, such as Lipinski's Rule of Five. nih.govnih.gov These studies often report favorable properties like good gastrointestinal absorption and low toxicity risks. nih.gov

Several computational models are used to predict drug-likeness:

Lipinski's Rule of Five: This rule states that orally active drugs generally have a molecular weight ≤ 500 Da, a logP ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

Ghose Filter: This filter defines a qualifying range for molecular weight (160-480 g/mol ), molar refractivity (40-130), logP (-0.4 to +5.6), and the number of atoms (20-70).

Veber's Rule: This rule suggests that good oral bioavailability is associated with a rotatable bond count of ≤ 10 and a polar surface area (PSA) of ≤ 140 Ų.

Predictive ADME studies on various imidazole derivatives have demonstrated their potential as drug-like candidates. mdpi.com The following table illustrates typical drug-likeness and ADMET parameters predicted for a series of designed imidazole analogues, which could be conceptually applied to this compound.

Table 1: Predicted Drug-Likeness and ADMET Properties of Exemplary Imidazole Derivatives

| Parameter | Description | Predicted Value Range for Imidazole Analogues |

| Molecular Weight ( g/mol ) | The mass of one mole of the substance. | 250 - 450 |

| logP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. | 2.0 - 4.5 |

| Hydrogen Bond Donors | The number of N-H or O-H bonds. | 0 - 2 |

| Hydrogen Bond Acceptors | The number of N or O atoms. | 4 - 8 |

| Polar Surface Area (PSA) (Ų) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | 60 - 120 |

| Rotatable Bonds | The number of bonds that allow free rotation around themselves. | 3 - 8 |

| Oral Bioavailability | A qualitative prediction of the fraction of an orally administered drug that reaches systemic circulation. | Good |

| Ames Test | A test to assess the mutagenic potential of a compound. | Non-mutagenic |

This table is a representation of typical predicted values for imidazole derivatives found in computational studies and does not represent actual experimental data for this compound.

Conformational Analysis and Stability Profiling

Conformational Analysis:

The bond connecting the sulfonyl group to the imidazole nitrogen and the bond between the sulfonyl group and the phenyl ring are both rotatable. The rotational barriers around these bonds would determine the accessible conformations of the molecule. It is likely that the molecule adopts a conformation where steric hindrance between the phenyl and imidazole rings is minimized. This could result in a "twisted" or non-planar arrangement, which can be crucial for its interaction with specific protein residues.

Stability Profiling:

The chemical stability of a compound is a critical factor in its development as a drug. The sulfonyl group in this compound is generally considered to be chemically stable. Research on heteroaromatic sulfones has shown that their stability can be tuned by the electronic nature of the substituents. acs.org The electron-withdrawing nature of the phenylsulfonyl group can influence the reactivity of the imidazole ring.

The P-C-P linkage in gem-bisphosphonates, which is analogous to the S-N bond in sulfonamides in terms of being a linker, is known to be more resistant to hydrolysis than the P-O-P bridge in pyrophosphates, conferring greater metabolic stability. mdpi.com By extension, the sulfonamide bond in this compound is expected to be relatively stable under physiological conditions. The synthesis of stable aromatic and heteroaromatic sulfonyl-amidoximes further supports the general stability of the sulfonyl group in heterocyclic compounds. nih.gov

Advanced Characterization Methodologies in Research of 1 Phenylsulfonyl 1h Imidazole

Spectroscopic Elucidation (NMR, MS, IR, UV-Vis)

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of 1-(Phenylsulfonyl)-1H-imidazole, with each method providing unique insights into its atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the imidazole (B134444) and phenylsulfonyl groups are observed. The chemical shifts (δ) of the imidazole protons are typically found in the downfield region due to the aromatic nature of the ring and the electron-withdrawing effect of the sulfonyl group. Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton, with characteristic signals for the imidazole and phenyl carbons.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular formula, C₉H₈N₂O₂S. Analysis of the fragmentation pattern can further confirm the structure by identifying characteristic fragments resulting from the cleavage of the phenyl-sulfur and sulfur-nitrogen bonds.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit strong absorption bands corresponding to the sulfonyl group (SO₂) stretching vibrations, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Other significant peaks would include those for C-H stretching of the aromatic rings and C=N stretching of the imidazole ring.

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum of this compound would likely show absorption bands in the ultraviolet region, corresponding to π→π* transitions within the phenyl and imidazole rings.

| Spectroscopic Data for this compound | |

| Technique | Observed Peaks/Signals |

| ¹H NMR | Signals for imidazole and phenyl protons. |

| ¹³C NMR | Resonances for imidazole and phenyl carbons. |

| Mass Spectrometry | Molecular ion peak corresponding to C₉H₈N₂O₂S. |

| Infrared Spectroscopy | Strong absorptions for SO₂ stretching. |

| UV-Vis Spectroscopy | Absorption bands for π→π* transitions. |

Crystallographic Analysis (Single Crystal X-ray Diffraction)

| Crystallographic Parameters for a Hypothetical Crystal of this compound | |

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c, α, β, γ to be determined |

| Bond Lengths (Å) | e.g., S-N, S-O, C-N |

| Bond Angles (°) | e.g., O-S-O, C-S-N |

| Torsion Angles (°) | Describing the relative orientation of the rings |

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to separate, identify, and quantify components in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention time of the compound under specific conditions serves as a key identifier. Method development would involve optimizing the mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol and water with a pH modifier) to achieve good separation from any starting materials or byproducts.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for qualitative analysis. It is particularly useful for monitoring the progress of a chemical reaction by observing the disappearance of starting material spots and the appearance of the product spot. For this compound, a TLC analysis would involve spotting a solution of the reaction mixture on a silica gel plate and developing it with an appropriate mobile phase. The position of the spot, represented by its retention factor (Rf) value, is characteristic of the compound in that specific solvent system. Visualization can be achieved under UV light or by using a staining agent.

| Chromatographic Methods for this compound | |

| Technique | Typical Conditions and Observations |

| HPLC | Column: Reversed-phase (e.g., C18). Mobile Phase: Acetonitrile/water or Methanol/water gradient. Detection: UV detector. Observation: A single sharp peak at a specific retention time indicates purity. |

| TLC | Stationary Phase: Silica gel. Mobile Phase: A mixture of a nonpolar and a polar solvent (e.g., hexane/ethyl acetate). Detection: UV light. Observation: A single spot with a characteristic Rf value indicates purity. |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The synthesis of 1-(Phenylsulfonyl)-1H-imidazole and its analogs is a critical area of research, as the efficiency and novelty of synthetic routes directly impact the accessibility and diversity of compounds available for screening and development. While traditional methods for the synthesis of N-sulfonylimidazoles exist, the focus is shifting towards more advanced and practical methodologies.

Recent progress in the synthesis of N-aryl sulfonamides, a key structural component, has highlighted various catalytic systems and reaction conditions that could be adapted for N-sulfonylimidazoles. youtube.com For instance, the development of novel catalysts and the use of one-pot reactions are being explored to improve yields and simplify purification processes. nih.govmdpi.com A significant advancement lies in the cycloaddition reaction between ethyl isocyanoacetate and diarylimidoyl chlorides, which offers an efficient route to highly substituted imidazole (B134444) cores that can be further functionalized. mdpi.comnih.gov This method provides a versatile platform for creating a library of 1,5-diaryl-1H-imidazole derivatives, which can then be sulfonylated to produce a range of compounds for biological evaluation.

Furthermore, the development of new reagents is streamlining the synthesis of related compounds. For example, N-(2,2-diethoxyethyl)carbodiimide has been developed as a stable and convenient reagent for the rapid assembly of 2-(arylamino)imidazoles, a class of compounds with interesting pharmacological properties. bohrium.com Such innovations in reagent design could inspire the development of novel reagents for the direct and efficient sulfonylation of the imidazole ring.

The table below summarizes some of the novel synthetic approaches being explored for imidazole derivatives, which could be applied to the synthesis of this compound.

| Synthetic Approach | Key Features | Potential Advantages |

| Cycloaddition Reactions | Use of ethyl isocyanoacetate and imidoyl chlorides. mdpi.comnih.gov | Efficient construction of the imidazole core with opportunities for diverse substitution patterns. |

| One-Pot Multi-Component Reactions | Combining multiple starting materials in a single reaction vessel. mdpi.com | Increased efficiency, reduced waste, and simplified procedures. |

| Novel Reagent Development | Design of new chemical tools for specific transformations. bohrium.com | Faster reaction times and improved stability of intermediates. |

| Catalyst Innovation | Exploration of new catalytic systems to drive reactions. youtube.com | Higher yields, greater selectivity, and milder reaction conditions. |

Discovery of New Pharmacological Targets and Mechanisms

While the full pharmacological profile of this compound is still under investigation, research into its analogs and related imidazole-containing structures is revealing a wide array of potential therapeutic applications. The core imidazole structure is a well-known pharmacophore, present in numerous approved drugs, and its derivatives continue to be a fertile ground for the discovery of new medicines. vensel.org

One of the most promising areas of research is in the development of novel antiviral agents. Specifically, derivatives of 1,5-diaryl-1H-imidazole have been identified as inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75. mdpi.comnih.gov This allosteric inhibition presents a novel mechanism to combat HIV-1, and further modification of the sulfonyl group on the imidazole nitrogen could lead to enhanced potency and selectivity. nih.gov

Another significant avenue of exploration is in the field of oncology. Bruton's tyrosine kinase (BTK) is a validated target in B-cell malignancies, and recently, a novel class of BTK inhibitors based on a 1-amino-1H-imidazole-5-carboxamide scaffold has been discovered. researchgate.net These inhibitors have demonstrated impressive selectivity and in vivo efficacy, suggesting that the N-sulfonylimidazole scaffold could also be tailored to target kinases and other proteins involved in cancer progression. researchgate.net

Furthermore, research into 1-(phenylsulfonyl)-1H-indole-based compounds has revealed multifunctional ligands that target cholinesterases and the 5-HT6 receptor, with potential applications in the treatment of Alzheimer's disease. nih.gov Given the structural similarities, it is plausible that this compound derivatives could also be designed to modulate these and other neurological targets. The structural versatility of the imidazole ring allows for modifications that can fine-tune the compound's interaction with various receptors and enzymes. nih.gov

The following table highlights some of the emerging pharmacological targets for imidazole-based compounds.

| Pharmacological Target | Therapeutic Area | Example Imidazole Scaffold |

| HIV-1 Integrase-LEDGF/p75 Interaction | Antiviral (HIV) | 1,5-Diaryl-1H-imidazole-4-carboxamides nih.govnih.gov |

| Bruton's Tyrosine Kinase (BTK) | Oncology | 1-Amino-1H-imidazole-5-carboxamide researchgate.net |

| Cholinesterases & 5-HT6 Receptor | Neurodegenerative Diseases | 1-(Phenylsulfonyl)-1H-indole nih.gov |

| α2-Adrenergic Receptors | Various (e.g., hypertension) | 4-[1-(1-Naphthyl)ethyl]-1H-imidazole nih.gov |

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of novel this compound derivatives is poised to benefit significantly from these computational tools. researchgate.netarxiv.org AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates, predict their properties, and optimize their structures for enhanced efficacy and safety. dig.watchnih.gov

One of the key applications of AI in this context is in the prediction of the biological activity of novel compounds. dig.watch For instance, machine learning models, such as artificial neural networks, have been successfully used to predict the antibacterial activity of imidazole derivatives with a high degree of accuracy. rsc.org This approach can be extended to predict the activity of N-sulfonylimidazoles against a wide range of biological targets, thereby accelerating the screening process and reducing the reliance on time-consuming and expensive experimental assays. rsc.orgmdpi.com

Generative AI models are also being employed to design entirely new molecules with desired properties. acs.org These models can learn the underlying patterns in chemical space and generate novel structures that are predicted to be active against a specific target. acs.org By incorporating the this compound scaffold as a starting point, generative AI could explore a vast chemical space to design new derivatives with optimized binding affinities and pharmacokinetic profiles.

Furthermore, AI can assist in understanding the complex structure-activity relationships (SAR) that govern the biological effects of these compounds. rsc.org By analyzing the features of active and inactive molecules, ML models can identify the key structural motifs that are responsible for a compound's activity, providing valuable insights for medicinal chemists to guide the synthesis of more potent analogs. rsc.org The use of explainable AI (XAI) can further enhance this process by providing insights into the "thinking" of the AI model, helping scientists to better understand the chemical principles underlying the predictions.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Predictive Modeling | Using algorithms to predict biological activity and properties. rsc.orgmdpi.com | Faster screening of virtual libraries and prioritization of synthetic targets. |

| Generative Design | Creating novel molecular structures with desired characteristics. acs.org | Discovery of new, patentable derivatives with improved efficacy. |

| Structure-Activity Relationship (SAR) Analysis | Identifying key structural features for biological activity. rsc.org | Rational design of more potent and selective compounds. |

| Explainable AI (XAI) | Understanding the decision-making process of AI models. | Deeper insights into the chemical principles of drug action. |

Development of Sustainable and Eco-friendly Applications

In an era of increasing environmental awareness, the development of sustainable and eco-friendly chemical processes is of paramount importance. The principles of green chemistry are being increasingly applied to the synthesis of pharmaceuticals and other fine chemicals, with the aim of reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

The synthesis of imidazole derivatives is an area where green chemistry principles are being actively implemented. bohrium.com Researchers are exploring the use of alternative reaction media, such as water and deep eutectic solvents, to replace traditional volatile organic solvents. mdpi.com These green solvents are often biodegradable, non-toxic, and can be recycled, thereby reducing the environmental impact of the synthetic process. mdpi.com

The use of catalysts that are recyclable and derived from benign starting materials is another key aspect of green chemistry. bohrium.com For example, nature-derived catalysts and magnetic nanocatalysts are being investigated for the synthesis of imidazoles, offering advantages such as easy separation from the reaction mixture and the ability to be reused multiple times without significant loss of activity.

Solvent-free reaction conditions are also being developed, which completely eliminate the need for a solvent, thereby reducing waste and simplifying the purification process. These methods are often more energy-efficient and can lead to higher yields in shorter reaction times.

The application of these green synthetic methodologies to the production of this compound and its derivatives would not only make the manufacturing process more sustainable but could also lead to the discovery of novel applications for these compounds in areas such as "greener" electrocatalysis. bohrium.com

| Green Chemistry Approach | Description | Relevance to this compound |

| Use of Green Solvents | Employing water, deep eutectic solvents, or ionic liquids as reaction media. mdpi.com | Reduces reliance on volatile organic compounds and minimizes environmental pollution. |

| Recyclable Catalysts | Utilizing catalysts that can be easily recovered and reused. bohrium.com | Lowers production costs and reduces waste generation. |

| Solvent-Free Reactions | Conducting reactions without the use of a solvent. | Simplifies product isolation and improves process efficiency. |

| Energy Efficiency | Developing reactions that proceed at lower temperatures and pressures. | Reduces the carbon footprint of the manufacturing process. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.